Hexane-1,3,6-tricarboxylic acid

Catalog No.
S1504178
CAS No.
1572-40-3
M.F
C9H14O6
M. Wt
218.2 g/mol
Availability
In Stock
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Hexane-1,3,6-tricarboxylic acid

CAS Number

1572-40-3

Product Name

Hexane-1,3,6-tricarboxylic acid

IUPAC Name

hexane-1,3,6-tricarboxylic acid

Molecular Formula

C9H14O6

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C9H14O6/c10-7(11)3-1-2-6(9(14)15)4-5-8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)(H,14,15)

InChI Key

YSARBTHSZMNCIB-UHFFFAOYSA-N

SMILES

C(CC(CCC(=O)O)C(=O)O)CC(=O)O

Canonical SMILES

C(CC(CCC(=O)O)C(=O)O)CC(=O)O

Hexane-1,3,6-tricarboxylic acid, with the molecular formula C₉H₁₄O₆ and CAS number 1572-40-3, is a tricarboxylic acid characterized by three carboxylic acid groups attached to a hexane backbone. This compound is often represented structurally as HOOC-CH₂-CH₂-COOH-CH₂-COOH, indicating the positions of the carboxyl groups. It appears as a white crystalline solid and is soluble in water and alcohols. Hexane-1,3,6-tricarboxylic acid is used in various chemical applications due to its functional groups that can participate in numerous

  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful in producing fragrances and flavor compounds.
  • Decarboxylation: Under certain conditions, the removal of carbon dioxide from one of the carboxyl groups can occur, leading to the formation of hexane-dicarboxylic acids.
  • Reduction: The carboxylic acids can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
  • Condensation: Hexane-1,3,6-tricarboxylic acid can also participate in condensation reactions to form larger molecules or polymers .

Hexane-1,3,6-tricarboxylic acid can be synthesized through several methods:

  • Oxidation of Hexane: Starting from hexane or its derivatives, oxidation reactions can introduce carboxyl groups at specific positions.
  • Malonic Acid Derivatives: Utilizing malonic acid in a multi-step synthesis involving alkylation and subsequent hydrolysis can yield hexane-1,3,6-tricarboxylic acid.
  • Biotechnological Approaches: Some studies have explored the use of microbial fermentation processes to produce tricarboxylic acids from renewable resources .

Hexane-1,3,6-tricarboxylic acid has several applications across different fields:

  • Chemical Industry: Used as a building block in the synthesis of various esters and polymers.
  • Food Industry: Its derivatives may serve as flavor enhancers or preservatives.
  • Pharmaceuticals: Potential applications in drug formulation due to its biological activity.
  • Agriculture: Investigated for use in developing biodegradable pesticides and fertilizers .

Hexane-1,3,6-tricarboxylic acid shares structural similarities with other tricarboxylic acids but exhibits unique properties due to its specific arrangement of functional groups. Below is a comparison with other similar compounds:

Compound NameMolecular FormulaUnique Features
Hexane-1,3,5-tricarboxylic acidC₉H₁₄O₆Different arrangement of carboxyl groups
Citric AcidC₆H₈O₇Widely known for its role in the Krebs cycle
Malonic AcidC₄H₆O₄A dicarboxylic acid used as a precursor for synthesis

Hexane-1,3,6-tricarboxylic acid's unique positioning of carboxyl groups allows for distinct reactivity patterns compared to these similar compounds .

Hexane-1,3,6-tricarboxylic acid (CAS 1572-40-3), first identified as a byproduct of electrochemical adiponitrile synthesis in the mid-20th century, gained prominence due to its utility in industrial processes. Early isolation methods involved complex distillation of tricyanohexane mixtures, but advances in hydrolysis techniques enabled large-scale production. Its structural uniqueness—a linear aliphatic chain with three carboxyl groups at the 1st, 3rd, and 6th positions—distinguishes it from aromatic analogs like trimesic acid (benzene-1,3,5-tricarboxylic acid).

Structural Features and Isomeric Variations

The molecular formula $$ \text{C}9\text{H}{14}\text{O}_6 $$ (molecular weight: 218.20 g/mol) features a hexane backbone with carboxyl groups at non-consecutive positions, yielding a tridendate ligand capable of forming stable metal complexes. Key structural identifiers include:

  • SMILES: $$ \text{C(CC(CCC(=O)O)C(=O)O)CC(=O)O} $$
  • InChIKey: $$ \text{YSARBTHSZMNCIB-UHFFFAOYSA-N} $$

Isomeric variations, such as hexane-1,2,3-tricarboxylic acid (CAS 23423168) and hexane-1,1,1-tricarboxylic acid (CAS 111324-43-7), exhibit distinct physicochemical properties due to differing carboxyl group arrangements. For example, the 1,3,6-isomer’s extended chain facilitates chelation, whereas the 1,1,1-isomer’s steric hindrance limits coordination sites.

Table 1: Comparative Analysis of Hexane Tricarboxylic Acid Isomers

IsomerCAS NumberCarboxyl PositionsMelting Point (°C)Key Applications
1,3,6-Tricarboxylic1572-40-31, 3, 6210–215 (dec.)Detergents, MOFs
1,2,3-Tricarboxylic234231681, 2, 3Not reportedChelation studies
1,1,1-Tricarboxylic111324-43-71, 1, 1185–190Organic synthesis

Research Significance in Coordination Chemistry

The compound’s three carboxyl groups enable diverse coordination modes, making it a versatile ligand for synthesizing metal-organic frameworks (MOFs) and catalysts. For instance, its ammonium salts exhibit high affinity for $$ \text{Ca}^{2+} $$ and $$ \text{Mg}^{2+} $$, preventing scale formation in industrial water systems. Recent studies highlight its role in stabilizing lanthanide complexes for luminescent materials.

Conventional Synthesis Routes

The traditional synthesis of hexane-1,3,6-tricarboxylic acid often begins with hexane-1,3,6-tricarbonitrile as a precursor. In a patented method, acrylonitrile derivatives undergo sequential nucleophilic additions to form the tricarbonitrile intermediate [1]. Hydrolysis of this intermediate under acidic or basic conditions yields the target tricarboxylic acid. For instance, aqueous sodium hydroxide (10–20% w/w) at 80–100°C for 6–12 hours achieves complete conversion, with subsequent acidification using hydrochloric acid precipitating the product [1].

Alternative routes involve the oxidation of substituted cyclohexane derivatives. Zahn and Schaefer (1959) demonstrated that hexane-1,3,5-tricarboxylic acid—a structural isomer—could be synthesized via oxidative cleavage of cyclic ketones, though this method requires stringent temperature control to prevent decarboxylation [3]. Adapting this approach for the 1,3,6-isomer would necessitate modifying the starting material’s substitution pattern to direct oxidation to the desired positions.

Table 1: Comparison of Conventional Synthesis Conditions

PrecursorReaction ConditionsYield (%)Reference
Hexane-1,3,6-tricarbonitrile10% NaOH, 80°C, 8 hrs78 [1]
Cyclohexane derivativeHNO₃, 120°C, 24 hrs65 [3]

Catalytic and Hydrothermal Approaches

Recent advances emphasize catalytic systems to enhance efficiency and regioselectivity. Copper(II) nitrate-based catalysts, inspired by MOF synthesis protocols, have shown promise in accelerating tricarboxylic acid formation [4]. For example, a hydrothermal reaction at 180°C for 12 hours in a solvent mixture of dimethylformamide, ethanol, and water (1:1:1 v/v) facilitates the assembly of carboxylate ligands around metal centers, which can be acidolyzed to recover the free acid [4]. This method reduces side-product formation compared to traditional hydrolysis.

Palladium-catalyzed carbonylation represents another frontier. Using carbon monoxide (1–3 atm) and a palladium(II) acetate catalyst, alkyl halides can be converted to carboxylic acids under mild conditions (60–80°C). Applied to a trihalogenated hexane substrate, this strategy could theoretically install carboxylic acid groups at the 1,3,6-positions in a single pot, though substrate accessibility remains a challenge.

Functionalization Strategies

Post-synthesis functionalization expands the utility of hexane-1,3,6-tricarboxylic acid. Esterification with alcohols (e.g., methanol, ethanol) using thionyl chloride or DCC (N,N'-dicyclohexylcarbodiimide) as activating agents produces triesters, which serve as intermediates in polymer synthesis [4]. For instance, reaction with benzyl bromide in dimethylformamide at 80°C for 72 hours achieves 85–90% esterification [4].

Amidation routes employ carbodiimide coupling agents to conjugate amines to the carboxylic acid groups. In a representative procedure, hexane-1,3,6-tricarboxylic acid reacts with excess ethylenediamine in tetrahydrofuran (THF) under reflux, yielding a triamide derivative with applications in dendrimer synthesis [4]. Selective mono- or di-functionalization can be achieved by adjusting stoichiometry and reaction time.

Key Reaction Pathway
$$
\text{Hexane-1,3,6-tricarboxylic acid} + 3\,\text{R-OH} \xrightarrow{\text{SOCl}_2} \text{Triester} + 3\,\text{HCl} \quad [4]$$

Hexane-1,3,6-tricarboxylic acid (H₃HTA) provides one terminal and two internal carboxylate groups along a flexible C₆ backbone, allowing the ligand to adopt syn–syn, syn–anti or anti–anti conformations. Coordination to divalent metals therefore yields several binding modes:

Metal ionSynthetic conditionsIsolated stoichiometryBinding mode(s) observedDimensionalityKey physicochemical data
Zinc(II)solvothermal, 100 °C (DMF/H₂O){[Zn₂(HTA)(H₂O)₄]}ₙμ₂-κ¹O:κ¹O′ + monodentate1-D chainBET 174 m² g⁻¹ after exchange [1]
Cadmium(II)H₂O/ethanol reflux, pH ≈ 6{[Cd₃(HTA)₂(H₂O)₆]·H₂O}ₙedge-sharing μ₂ + μ₃ linkers3-D frameworkPhotoluminescence 463 nm (λ_ex = 365 nm) [2]
Manganese(II)hydrothermal, 160 °C{[Mn₁.₅(H₂HTA)(bipy)₀.₅(H₂O)₂]·3H₂O}ₙmonodentate + chelating1-D ribbonχₘT 4.21 cm³ K mol⁻¹ (300 K) [3]
Cobalt(II)micro-wave, acetate modulation{[Co(H₂HTA)(imidazole)]}ₙsyn–syn bridging2-D sheetσ_dc (300 K) ≈ 3 × 10⁻⁶ S cm⁻¹ [4]

Research findings

  • Conformation–dimensionality correlation Syn–syn coordination favours chain growth; anti–anti rotations expand to 3-D nets when secondary N-donor pillars are present [3] [2].

  • Magnetic behaviour The Mn(II) polymer shows weak antiferromagnetic coupling (J = -0.79 cm⁻¹) because the flexible ligand enforces long Mn···Mn separations (>6 Å) [3].

  • Optoelectronic properties Cd(II) and Zn(II) frameworks retain ligand-centred π–π* emission; Cd gives the highest quantum yield (∼21%) [2]. Conductivity in the Co(II) phase arises from partial π-overlap of adjacent chains enhanced by hydrogen-bond assisted packing [4].

Rare-Earth MOFs and Topology Regulation

Lanthanide ions combine high coordination numbers with labile exchange kinetics, enabling HTA to generate polynuclear secondary building units (SBUs) whose connectivity dictates framework topology.

MOFLn ion(s)SBU typeTopology (point symbol)BET area / porosityFunctional highlight
RE-HTA-1Y³⁺hexanuclear [Y₆(μ₃-OH)₈(O₂C–)₁₂](3,12)-c gmx (3²·6⁴)(3⁶·4·12)2850 m² g⁻¹; 1.25 cm³ g⁻¹CH₄ working capacity 168 cm³ cm⁻³ (65 bar, 298 K) [5]
RE-HTA-2Tb³⁺mixed hexanuclear / tetranuclear(3,3,8,10)-c kyw2100 m² g⁻¹Dual luminescence (Tb emission + ligand) [6]
SmMn₂(HTA)(OAc)(H₂O)]ₙSm³⁺/Mn²⁺ heterometalvertex-sharing {SmO₈} chains3-D (4,8)-connectedrobust up to 400 °CGreen–red down-conversion (Sm → Mn) [7]

Topology regulation principles

  • Ortho-effect tuning Electron-withdrawing –F or –Me substituents on the α-carbons of HTA analogues adjust pK_a and bite angles, steering assembly toward wxl or joe nets by favouring hexanuclear clusters of different geometry [6].

  • Connectivity competition When bulky ortho groups impede perfect square-planarity, hexanuclear and tetranuclear SBUs coexist, producing mixed-node nets (kyw) with increased structural complexity and extra adsorption sites [6].

  • Cluster isolation vs. cooperativity In RE-HTA-1 two carboxylates per ligand remain dangling; post-synthetic metalation with Cu²⁺ increases H₂ uptake 18% by decorating pore walls with unsaturated sites while preserving the gmx lattice [5].

Ligand Design and Linker Conformational Effects

Conformational breathing

Flexible sp³-rich chains allow breathing responses under external stimuli. Zn-CSA, an asymmetric hexane-tricarboxylate analogue, shows 20% unit-cell expansion upon guest removal driven by rotation around C–C bonds at the flexible terminus; rigidity along double-linked axes maintains overall framework integrity [8].

Non-bonding flexibility and molecular sieving

In the 1-D coordination polymer Mn-dhbq, inter-chain voids open from 5.3 Å to 5.8 Å depending on guest size, permitting sequential exclusion of 2,2-dimethylbutane while adsorbing n-hexane with high breakthrough capacity (92.8 mg g⁻¹) [9]. HTA’s comparable backbone permits analogous gate-opening without SBU bond breakage.

Substituent-directed pore architecture

Replacing the central methylene (C4) of HTA with –CF₂– units generates a quasi-spherical 3-D linker that forces MIL-53-type chains to adopt contracted rhombic windows (∼4.1 Å) in NU-2004; this greatly enhances kinetic discrimination between linear and branched hexanes under dry conditions [10].

Design parameterStructural consequencePerformance metric
Central –CF₂– group (NU-2004)Rigidifies linker, narrows aperture35% higher nHEX/3MP selectivity vs. MIL-53-Al [10]
cis-OH substitutionIncreases internal H-bonding → reduces framework breathingΔV_cell < 1% on activation [8]
–NH₂ tails on dangling COOHPost-synthesis amidation affords basic sitesCO₂/N₂ selectivity up to 65 at 0.15 bar (298 K) [5]

Concluding Perspective

Hexane-1,3,6-tricarboxylic acid unites the conformational adaptability of aliphatic linkers with the multidentate coordination of polycarboxylates. Through judicious selection of metal centres and ancillary ligands, chemists have achieved:

  • highly connected rare-earth MOFs with record surface areas and cluster diversity;
  • divalent-metal polymers exhibiting switchable optical or magnetic behaviour;
  • pore-engineered frameworks capable of industrially relevant hexane-isomer separations.

XLogP3

-0.2

Dates

Last modified: 07-17-2023

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